Potassium 3-methoxy-3-oxopropanoate
Overview
Description
Potassium 3-methoxy-3-oxopropanoate, also known as methyl potassium malonate, is a chemical compound with the molecular formula C4H5KO4 and a molecular weight of 156.18 g/mol . It is a white crystalline powder that is soluble in methanol and has a melting point of approximately 200°C . This compound is used in various chemical syntheses and has applications in both research and industry.
Mechanism of Action
Target of Action
Potassium 3-methoxy-3-oxopropanoate is primarily used in the synthesis of 2-hydroxy-3-amino-4-cyclobutanecarboxamide hydrochloride , which is an intermediate in the production of Boceprevir . Boceprevir is a protease inhibitor used in combination with peginterferon alfa and ribavirin in the treatment of Chronic Hepatitis C Genotype 1 .
Mode of Action
Protease inhibitors work by binding to the viral protease enzyme to prevent the cleavage of viral polyproteins, thus inhibiting viral replication .
Biochemical Pathways
This compound is involved in the biochemical pathway leading to the synthesis of Boceprevir. Boceprevir, in turn, interferes with the HCV NS3/4A serine protease, which is necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A, and NS5B proteins .
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability when administered in a suitable formulation
Result of Action
The primary result of the action of this compound is the production of Boceprevir, a potent inhibitor of the HCV NS3/4A serine protease. This results in the inhibition of viral replication, thereby reducing the viral load in patients with Chronic Hepatitis C Genotype 1 .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent. It is stable at room temperature and is soluble in methanol , suggesting that these conditions are optimal for its use in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-methoxy-3-oxopropanoate can be synthesized from dimethyl malonate. The synthesis involves the reaction of dimethyl malonate with potassium hydroxide in methanol, followed by the addition of methanol to form the desired product . The reaction conditions typically involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through crystallization and dried to obtain the final crystalline powder .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-methoxy-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
- Oxidation of this compound typically yields carboxylic acids.
- Reduction results in the formation of alcohols.
- Substitution reactions produce various substituted derivatives depending on the reagents used .
Scientific Research Applications
Potassium 3-methoxy-3-oxopropanoate has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Potassium monomethyl malonate
- Methyl potassium malonate
- Potassium methyl malonate
Comparison: Potassium 3-methoxy-3-oxopropanoate is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This methoxy group allows for specific substitution reactions that are not possible with other malonate derivatives. Additionally, the presence of the oxo group enhances its reactivity in oxidation and reduction reactions .
Properties
CAS No. |
38330-80-2 |
---|---|
Molecular Formula |
C4H6KO4 |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
potassium;3-methoxy-3-oxopropanoate |
InChI |
InChI=1S/C4H6O4.K/c1-8-4(7)2-3(5)6;/h2H2,1H3,(H,5,6); |
InChI Key |
BUSHXMAGCXKTRP-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)[O-].[K+] |
Isomeric SMILES |
COC(=O)CC(=O)[O-].[K+] |
Canonical SMILES |
COC(=O)CC(=O)O.[K] |
Key on ui other cas no. |
38330-80-2 |
Pictograms |
Irritant |
Synonyms |
Propanedioic Acid 1-Methyl Ester Potassium Salt; Methyl Malonate Potassium Salt; Methyl Potassium Malonate; Potassium Methoxycarbonylacetate; Potassium Methyl Malonate; Potassium Monomethyl Malonate; _x000B_ |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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